2-(4-Aminophenoxy)acetonitrile

Descripción general

Descripción

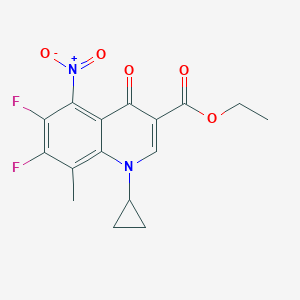

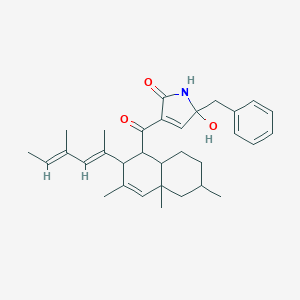

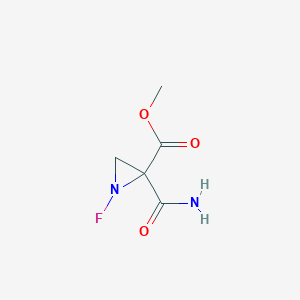

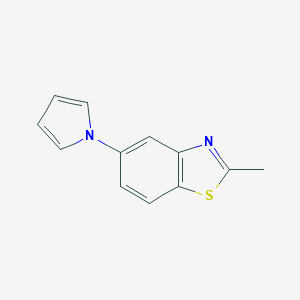

2-(4-Aminophenoxy)acetonitrile, also known as APAN, is a chemical compound with the molecular formula C8H8N2O . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)acetonitrile is represented by the InChI code1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 . The molecular weight of this compound is 148.16 g/mol . Physical And Chemical Properties Analysis

2-(4-Aminophenoxy)acetonitrile is a powder at room temperature . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación

Organic Synthesis

Field

This application falls under the field of Organic Chemistry, specifically in the area of organic synthesis.

Application

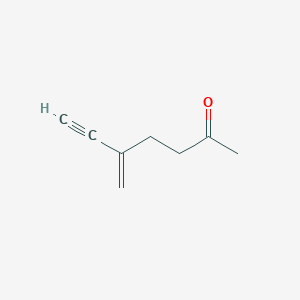

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Methods and Procedures

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results and Outcomes

The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

HPLC–MS Analysis of Biological Organic Acids

Field

This application is in the field of Analytical Chemistry, specifically in the area of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis.

Application

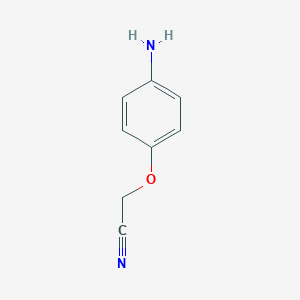

A derivatization reagent, 4-bromo- N -methylbenzylamine, was selected for its potential to derivatize mono-, di- and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle . This derivatization procedure facilitated the use of positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection of derivatized species .

Methods and Procedures

EDC coupling with (2-(4-aminophenoxy)ethyl)(4-bromophenethyl)-dimethylammonium bromide (4-APEBA) was used to improve the sensitivity of LC–MS/MS detection of carboxylic acids due to the permanent positive charge of the amide on 4-APEBA .

Results and Outcomes

The isotopic pattern of the 4-APEBA incorporated bromide provided highly recognizable patterns, improving the detection of carboxylic acids .

Electrochemical Conversions

Field

This application is in the field of Electrochemistry.

Application

Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

Methods and Procedures

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results and Outcomes

Epoxy Resin Synthesis

Field

This application is in the field of Polymer Chemistry, specifically in the area of epoxy resin synthesis.

Application

A systemic study of the impact of aromatic substitution on the reaction rate and network properties of the isomers of a tetra glycidylaniline tri-phenyl ether epoxy resin cured with anhydride hardeners is presented .

Methods and Procedures

The epoxy resins synthesized in this work were based upon N,N,N,N-tetraglycidyl bis (aminophenoxy) benzene (TGAPB), where the glycidyl aniline and ether groups change from being all meta (133 TGAPB), to meta and para (134 TGAPB), and finally to an all para substituted epoxy resin (144 TGAPB) .

Results and Outcomes

Increasing para substitution increased reaction rate, promoted the onset of vitrification and increased epoxide conversion . Thermal properties such as glass transition temperatures (Tg) and coefficients of thermal expansion (CTE) both increased consistently with increasing para substitution, although thermal stability as measured via thermogravimetric analysis decreased . Mechanical properties also varied systematically with flexural strength and ductility increasing with increased para substitution, while the modulus decreased .

Cyanomethylation

Field

This application is in the field of Organic Chemistry, specifically in the area of cyanomethylation.

Application

Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Methods and Procedures

The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with p K a = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H 3 C-CN bond or H-CH 2 CN in CH 3 CN generates • CN or • CH 2 CN radicals .

Results and Outcomes

Therefore, acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Composite Materials

Field

This application is in the field of Material Science, specifically in the area of composite materials.

Application

Epoxy resins are widely used in composite materials in the aerospace, automotive, construction and electronic materials industries because of their superior properties and ease of processability compared with other matrices .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-aminophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLCZDWOYJRTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306667 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)acetonitrile | |

CAS RN |

169286-84-4 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169286-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)